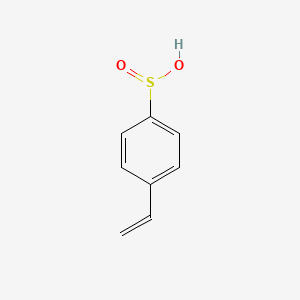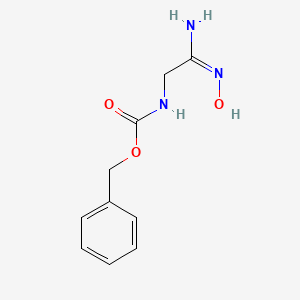
4-ethenylBenzenesulfinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethenylBenzenesulfinic acid typically involves the sulfonation of styrene (vinylbenzene) followed by reduction. The process can be summarized as follows:
Sulfonation: Styrene is treated with sulfur trioxide (SO₃) in the presence of fuming sulfuric acid to introduce the sulfonic acid group, forming 4-vinylbenzenesulfonic acid.
Reduction: The sulfonic acid group is then reduced to a sulfinic acid group using reducing agents such as sodium sulfite (Na₂SO₃) or zinc dust in acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
4-EthenylBenzenesulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: The vinyl group can be reduced to an ethyl group using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: The vinyl group can participate in electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Hydrogen gas (H₂) with palladium catalyst, sodium sulfite (Na₂SO₃), zinc dust
Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄)
Major Products Formed
Oxidation: 4-vinylbenzenesulfonic acid
Reduction: 4-ethylbenzenesulfinic acid
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
4-EthenylBenzenesulfinic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of polymers and copolymers. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antioxidant and its ability to modulate biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals, dyes, and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 4-ethenylBenzenesulfinic acid involves its interaction with various molecular targets and pathways. The sulfinic acid group can act as a nucleophile, participating in redox reactions and forming covalent bonds with electrophilic centers. The vinyl group allows for polymerization and copolymerization reactions, enabling the formation of complex macromolecular structures. These interactions contribute to the compound’s diverse biological and chemical activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Ethylbenzenesulfonic acid: Similar structure but with an ethyl group instead of a vinyl group.
4-Vinylbenzenesulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfinic acid group.
Benzenesulfinic acid: Lacks the vinyl group, only has the sulfinic acid group attached to the benzene ring.
Uniqueness
4-EthenylBenzenesulfinic acid is unique due to the presence of both a vinyl group and a sulfinic acid group. This combination allows for a wide range of chemical reactions and applications that are not possible with similar compounds. The vinyl group provides reactivity for polymerization, while the sulfinic acid group offers redox activity and nucleophilicity.
Propriétés
Numéro CAS |
60081-74-5 |
|---|---|
Formule moléculaire |
C8H8O2S |
Poids moléculaire |
168.21 g/mol |
Nom IUPAC |
4-ethenylbenzenesulfinic acid |
InChI |
InChI=1S/C8H8O2S/c1-2-7-3-5-8(6-4-7)11(9)10/h2-6H,1H2,(H,9,10) |
Clé InChI |
PUCXFVISLAUOOJ-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=C(C=C1)S(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-(dimethylamino)-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine](/img/structure/B13866386.png)







![N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]cyclohexanecarboxamide](/img/structure/B13866438.png)
![1-(6-Chloro-2-oxo-4-(trifluoromethyl)-2,4-dihydro-1H-benzo[d][1,3]oxazin-4-yl)pent-1-yn-3-yl Methanesulfonate](/img/structure/B13866442.png)

![Methyl 7-[[4-[hydroxy(diphenyl)methyl]benzoyl]amino]heptanoate](/img/structure/B13866449.png)


